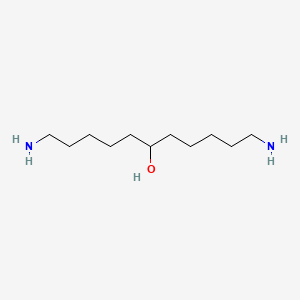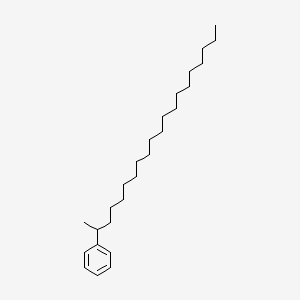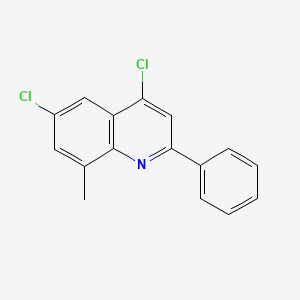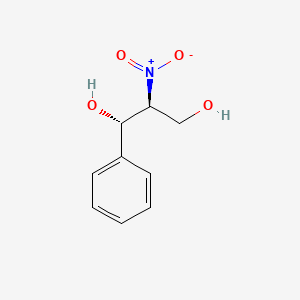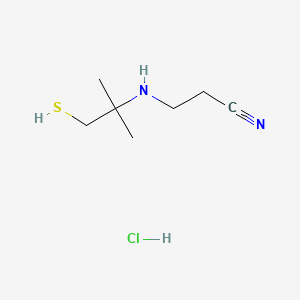![molecular formula C17H25N5O2 B13754595 1,5,13,17,22-Pentaazatricyclo[15.2.2.1~7,11~]docosa-7(22),8,10-triene-6,12-dione CAS No. 54945-23-2](/img/structure/B13754595.png)
1,5,13,17,22-Pentaazatricyclo[15.2.2.1~7,11~]docosa-7(22),8,10-triene-6,12-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5,13,17,22-Pentaazatricyclo[15.2.2.17,11]docosa-7,9,11(22)triene-6,12-dione is a 17-membered piperazine-based macrocyclic ligand. This compound is notable for its unique structure, which imparts significant flexibility and a large macrocyclic cavity. It has been extensively studied for its coordination chemistry with various transition metals, leading to diverse applications in scientific research .
Méthodes De Préparation
The synthesis of 1,5,13,17,22-Pentaazatricyclo[15.2.2.17,11]docosa-7,9,11(22)triene-6,12-dione typically involves the use of a linear pump to resynthesize the compound in high yield. The preparation process includes the formation of complexes with transition metals such as manganese, iron, cobalt, and nickel. These complexes are characterized by various coordination geometries, including capped trigonal prismatic, trigonal prismatic, and square pyramidal geometries .
Analyse Des Réactions Chimiques
1,5,13,17,22-Pentaazatricyclo[15.2.2.17,11]docosa-7,9,11(22)triene-6,12-dione undergoes several types of chemical reactions, including coordination with transition metals. Common reagents used in these reactions include perchlorates and acetonitrile. The major products formed from these reactions are metal complexes with varying coordination numbers and geometries. For example, the manganese complex exhibits a capped trigonal prismatic geometry, while the nickel complex shows a square pyramidal geometry .
Applications De Recherche Scientifique
This compound has significant applications in scientific research, particularly in the field of coordination chemistry. It is used to study the magnetic properties of transition metal complexes, including magnetic anisotropy and single-molecule magnet behavior. The compound’s ability to form stable complexes with various metals makes it a valuable tool for investigating the electronic and magnetic properties of these metals .
Mécanisme D'action
The mechanism of action of 1,5,13,17,22-Pentaazatricyclo[15.2.2.17,11]docosa-7,9,11(22)triene-6,12-dione involves its coordination with transition metals. The compound’s large macrocyclic cavity allows for the formation of stable metal complexes with varying coordination geometries. These complexes exhibit unique magnetic properties, such as large axial magnetic anisotropy, which are influenced by the coordination environment and the nature of the metal center .
Comparaison Avec Des Composés Similaires
1,5,13,17,22-Pentaazatricyclo[15.2.2.17,11]docosa-7,9,11(22)triene-6,12-dione can be compared with other piperazine-based macrocyclic ligands, such as 6,12-dioxo-1,5,13,17,22-pentaazatricyclo[15.2.2.17,11]docosa-7(22),8,10-triene. These compounds share similar structural features but differ in their coordination chemistry and magnetic properties. The unique flexibility and large macrocyclic cavity of 1,5,13,17,22-Pentaazatricyclo[15.2.2.17,11]docosa-7,9,11(22)triene-6,12-dione make it particularly suitable for forming complexes with varying coordination geometries and exhibiting significant magnetic anisotropy .
Propriétés
Numéro CAS |
54945-23-2 |
|---|---|
Formule moléculaire |
C17H25N5O2 |
Poids moléculaire |
331.4 g/mol |
Nom IUPAC |
1,5,13,17,22-pentazatricyclo[15.2.2.17,11]docosa-7(22),8,10-triene-6,12-dione |
InChI |
InChI=1S/C17H25N5O2/c23-16-14-4-1-5-15(20-14)17(24)19-7-3-9-22-12-10-21(11-13-22)8-2-6-18-16/h1,4-5H,2-3,6-13H2,(H,18,23)(H,19,24) |
Clé InChI |
PTLIDOZSZAHVJD-UHFFFAOYSA-N |
SMILES canonique |
C1CNC(=O)C2=NC(=CC=C2)C(=O)NCCCN3CCN(C1)CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



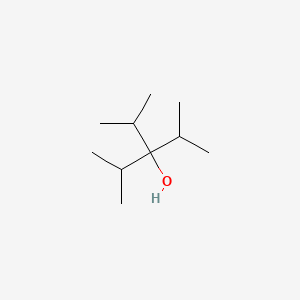
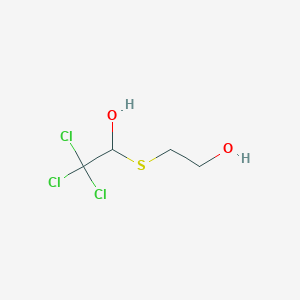

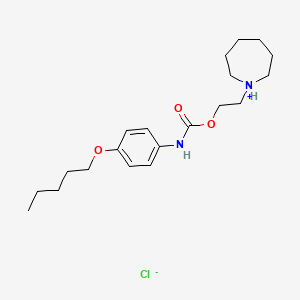
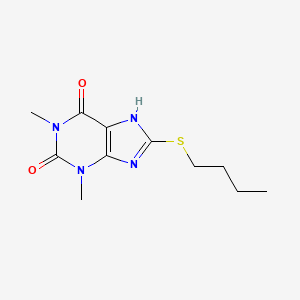
![alpha-[(2-Nitrophenyl)azo]-1H-benzimidazole-2-acetamide](/img/structure/B13754536.png)

